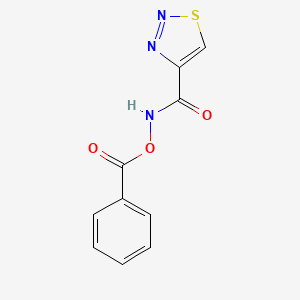

N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide

Description

N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name |

(thiadiazole-4-carbonylamino) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3S/c14-9(8-6-17-13-11-8)12-16-10(15)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPDEEOWJRMRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide typically involves the condensation of benzoic acid derivatives with thiadiazole precursors. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for its efficiency, mild reaction conditions, and eco-friendly nature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding amines or hydroxylamines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include benzoyl peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.

Major Products Formed

Oxidation: N-oxides and hydroxamic acids.

Reduction: Amines and hydroxylamines.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

N-(Benzoyloxy)-1,2,3-thiadiazole-4-carboxamide has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study identified a derivative with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against MRSA, showcasing its potential as a new class of antibacterial agents .

Anticancer Properties:

The compound is also being explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific cellular pathways. For example, certain derivatives have been found to inhibit enzymes involved in cancer cell proliferation and survival .

Mechanism of Action:

The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors within microbial and cancer cells. This binding can inhibit critical biological processes, such as cell wall synthesis in bacteria or signaling pathways in cancer cells .

Agricultural Applications

Agrochemicals:

this compound is being investigated for its potential use in agrochemicals. Its chemical properties make it suitable for developing pesticides and herbicides aimed at combating agricultural pests and diseases. The compound's effectiveness against fungal pathogens further supports its application as a fungicide.

Material Science

Corrosion Inhibition:

The compound's unique chemical structure may also serve as a corrosion inhibitor in various materials. Research is ongoing to evaluate its effectiveness in protecting metals from corrosion in industrial applications. The presence of the thiadiazole ring contributes to its stability and effectiveness in harsh environments.

Comparative Analysis with Related Compounds

| Compound Type | Biological Activity | Unique Features |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Antimicrobial, anticancer | Similar core structure |

| Benzothiazole Derivatives | Antitubercular, anticancer | Contains benzothiazole ring |

| Oxadiazole Derivatives | Antimicrobial | Similar heterocyclic structure |

| This compound | Antimicrobial, anticancer, agricultural applications | Enhanced lipophilicity due to benzyl group |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antibacterial Studies: A recent study synthesized multiple derivatives and evaluated their antibacterial activity against drug-resistant strains. One derivative showed improved potency compared to traditional antibiotics like vancomycin .

- Cytotoxicity Assays: In vitro assays on human cell lines (HepG2 and HUVEC) demonstrated selective toxicity of certain derivatives towards cancer cells while sparing normal cells .

- Agricultural Trials: Field trials assessing the efficacy of the compound as a fungicide indicated significant reductions in fungal infections on crops compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound generates reactive intermediates, such as free radicals, which can interact with cellular components and disrupt normal cellular functions . This leads to increased cell turnover and the inhibition of microbial growth. Additionally, the compound’s ability to chelate metal ions contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Benzoxazole derivatives: These compounds share similar structural features and exhibit comparable biological activities.

Benzotriazole derivatives: Known for their diverse applications in medicinal chemistry and materials science.

N-heterocyclic olefins: These compounds are used as strong bases and nucleophiles in organic synthesis.

Uniqueness

N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide stands out due to its unique combination of a thiadiazole ring and a benzoyloxy group. This structural feature imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications.

Biological Activity

N-(Benzoyloxy)-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential antitumor properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate benzoyl derivatives and thiadiazole precursors. The structural confirmation is achieved through various spectroscopic methods such as FT-IR and NMR.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties against a range of pathogens. The compound this compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 µg/mL |

| Escherichia coli | 0.125 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

These results indicate that this compound exhibits stronger activity compared to traditional antibiotics like ampicillin and tetracycline .

Anti-inflammatory Activity

Research has demonstrated that thiadiazole derivatives can possess anti-inflammatory properties. In studies involving animal models, this compound was shown to reduce paw edema significantly when compared to control groups receiving non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Emerging evidence suggests that compounds within the thiadiazole family may exhibit antitumor effects. Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study conducted by Salama et al. (2020) synthesized various derivatives of thiadiazoles and assessed their antimicrobial activity against multiple strains of bacteria. The findings indicated that certain derivatives had MIC values lower than those of commonly used antibiotics .

- Anti-inflammatory Effects : In a controlled study on rats, the administration of this compound resulted in a statistically significant reduction in inflammation markers compared to untreated controls .

- Antitumor Potential : Research published in 2021 highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of apoptotic pathways and disruption of cancer cell metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiadiazole ring. For instance:

- Benzoyl Group : Enhances lipophilicity and cellular uptake.

- Carboxamide Functionality : Contributes to hydrogen bonding with biological targets.

Q & A

Q. How can discrepancies in biological activity between similar analogs be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.